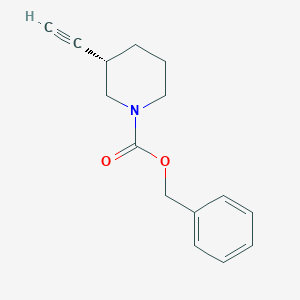

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate

Description

BenchChem offers high-quality Benzyl (3S)-3-ethynylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (3S)-3-ethynylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl (3S)-3-ethynylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-2-13-9-6-10-16(11-13)15(17)18-12-14-7-4-3-5-8-14/h1,3-5,7-8,13H,6,9-12H2/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNFDNHGSXITIT-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Asymmetric Synthesis of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate

The following technical guide details the asymmetric synthesis of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate . This protocol is designed for researchers requiring high enantiomeric purity (>98% ee) and scalability, prioritizing mild homologation techniques to preserve the labile C3 stereocenter.

Executive Summary

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate is a critical chiral building block in the development of tyrosine kinase inhibitors (e.g., BTK inhibitors) and GPCR ligands. The terminal alkyne moiety serves as a versatile handle for Sonogashira couplings or CuAAC "click" chemistry, while the Cbz (carboxybenzyl) group provides orthogonal amine protection stable to acidic conditions but removable via hydrogenolysis.

Key Synthetic Challenges:

-

Stereochemical Integrity: The C3 chiral center is alpha to the functional handle. Oxidation of the precursor alcohol to the aldehyde creates a risk of racemization via enolization.

-

Chemoselectivity: Traditional alkyne synthesis (e.g., Corey-Fuchs) utilizes n-butyllithium (n-BuLi), which attacks the carbamate (Cbz) protecting group.

-

Solution: This guide employs a Seyferth-Gilbert Homologation using the Bestmann-Ohira Reagent (BOR) . This mild, base-mediated approach avoids strong organometallics, preserving both the Cbz group and the C3 stereocenter.

Retrosynthetic Analysis

The strategic disconnection relies on the one-carbon homologation of an aldehyde precursor.[1] The aldehyde is accessed via the mild oxidation of the corresponding primary alcohol, derived from commercially available (S)-Nipecotic acid.

Figure 1: Retrosynthetic logic flow prioritizing stereochemical retention.

Experimental Protocol

Stage 1: Preparation of (S)-N-Cbz-3-hydroxymethylpiperidine

Note: If starting from (S)-Nipecotic acid. If the alcohol is purchased commercially, proceed to Stage 2.

Objective: Protect the amine and reduce the carboxylic acid.

-

Protection: Treat (S)-nipecotic acid with Benzyl chloroformate (Cbz-Cl) in aqueous NaOH/THF at 0°C.

-

Reduction: React the crude Cbz-acid with Borane-Dimethyl Sulfide (BH₃·DMS) or via a mixed anhydride reduction (Ethyl chloroformate/NaBH₄) to yield the alcohol.

-

Validation: Check optical rotation. Lit:

(c=1, MeOH).

Stage 2: Oxidation to (S)-N-Cbz-3-formylpiperidine

Critical Control Point: Avoid Swern oxidation if temperature control (<-60°C) is difficult, as base-mediated warming can cause epimerization. Dess-Martin Periodinane (DMP) is preferred for its neutral conditions and speed.

Reagents:

-

(S)-N-Cbz-3-hydroxymethylpiperidine (1.0 equiv)

-

Dess-Martin Periodinane (1.2 equiv)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃)[2]

Procedure:

-

Dissolve the alcohol in anhydrous DCM (0.2 M) and cool to 0°C.

-

Add solid NaHCO₃ (5 equiv) to buffer the acetic acid byproduct.

-

Add Dess-Martin Periodinane (1.2 equiv) in one portion.

-

Stir at 0°C for 1 hour, then warm to room temperature (RT) for 1 hour. Monitor by TLC (stain with KMnO₄; aldehyde appears instantly).

-

Quench: Dilute with Et₂O and add a 1:1 mixture of sat. aq. NaHCO₃ and sat.[3] aq. Na₂S₂O₃. Stir vigorously until the layers separate clearly (hydrolysis of iodine byproducts).

-

Isolation: Extract with DCM, dry over MgSO₄, and concentrate in vacuo.

-

Storage: The aldehyde is unstable. Use immediately in Stage 3.

Stage 3: Seyferth-Gilbert Homologation (Bestmann-Ohira)

This step converts the aldehyde to the terminal alkyne using the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).

Mechanism: The base (K₂CO₃) generates the phosphonate carbanion, which attacks the aldehyde. A sequence of elimination and Wolff rearrangement yields the alkyne.

Reagents:

-

Crude Aldehyde (from Stage 2)

-

Bestmann-Ohira Reagent (1.5 equiv)

-

Potassium Carbonate (K₂CO₃, 2.0 equiv)

-

Methanol (dry)

Procedure:

-

Dissolve the crude aldehyde in dry Methanol (0.1 M).

-

Cool the solution to 0°C.

-

Add K₂CO₃ (2.0 equiv).

-

Add Bestmann-Ohira reagent (1.5 equiv) dropwise.

-

Stir at 0°C for 30 minutes, then allow to warm to RT overnight.

-

Workup: Dilute with Ethyl Acetate (EtOAc) and water.[2] Separate layers. Wash organic layer with brine (x2).

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Data Summary Table:

| Parameter | Specification | Note |

| Reaction Time | 12–16 Hours | Monitor disappearance of aldehyde spot. |

| Temperature | 0°C | Strict temp control prevents racemization. |

| Yield (Step 3) | 75–85% | High efficiency homologation. |

| Stereochemistry | >98% ee | Retention of configuration confirmed by chiral HPLC. |

Process Visualization

Reaction Workflow & Critical Path

The following diagram illustrates the specific operational flow, highlighting the critical "Use Immediately" transition to prevent aldehyde degradation.

Figure 2: Operational workflow emphasizing the instability of the aldehyde intermediate.

Quality Control & Characterization

Analytical Standards

-

1H NMR (400 MHz, CDCl3): Look for the diagnostic alkyne proton (

C-H) as a doublet or multiplet around -

IR Spectroscopy: A sharp, weak band at ~2100 cm⁻¹ (alkyne C

C stretch) and a sharp band at ~3300 cm⁻¹ (alkyne C-H stretch). Strong Carbonyl stretch at 1690–1700 cm⁻¹ (Cbz). -

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA (90:10).

-

Validation: Compare against a racemic standard prepared via the same route using racemic nipecotic acid.

-

Troubleshooting

-

Low Yield in Step 3: Ensure Methanol is dry. Water quenches the phosphonate carbanion.

-

Racemization: If ee drops, ensure the K₂CO₃ is anhydrous and the reaction temperature during the Bestmann-Ohira addition does not exceed 0°C.

-

Byproduct Formation: If the Cbz group is cleaved (rare), check for methoxide formation (too much base/time).

References

-

Bestmann-Ohira Reagent Preparation & Usage: Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes via Improved Bestmann-Ohira Reagent. Synlett. Link

-

Dess-Martin Oxidation Protocol: Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry. Link

-

Synthesis of Chiral Piperidines: Passiniemi, M., & Koskinen, A. M. (2013). Asymmetric Synthesis of Substituted Piperidines. Beilstein Journal of Organic Chemistry. Link

-

Seyferth-Gilbert Homologation Review: Habrant, D., Rauhala, V., & Koskinen, A. M. (2010). Seyferth-Gilbert Homologation: New Hopes for the Synthesis of Alkynes. Chemical Society Reviews. Link

Sources

Chemical Profiling and Synthetic Utility of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate

Executive Summary

In modern drug discovery, the strategic deployment of chiral, bifunctional building blocks is essential for exploring complex structure-activity relationships (SAR). Benzyl (3S)-3-ethynylpiperidine-1-carboxylate represents a highly versatile intermediate, combining the ubiquitous piperidine pharmacophore with two orthogonal reactive vectors: a terminal alkyne and a carboxybenzyl (Cbz) protected amine.

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of this molecule. We will explore its physicochemical properties, the mechanistic causality behind its synthetic applications (specifically CuAAC and Sonogashira couplings), and provide self-validating experimental protocols designed to ensure high-fidelity transformations in the laboratory.

Structural & Physicochemical Profiling

The piperidine ring serves as a conformational scaffold, while the (3S) stereocenter provides spatial directionality crucial for target protein binding. The terminal alkyne acts as a bioorthogonal handle, and the Cbz group provides intermediate lipophilicity and stability against nucleophilic attack.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound and its related stereoisomers[1][2][3].

| Property | Value |

| Chemical Name | Benzyl (3S)-3-ethynylpiperidine-1-carboxylate |

| CAS Number | 1823819-11-9 (Racemate) / 2381640-98-6 (3R) / 2816625-13-3 (3R) |

| Molecular Formula | C₁₅H₁₇NO₂ |

| Molecular Weight | 243.30 g/mol |

| Stereochemistry | (3S) absolute configuration |

| N-Protective Group | Carboxybenzyl (Cbz / Z) |

| Functional Handle | Terminal Alkyne (-C≡CH) |

Mechanistic Reactivity & Synthetic Utility

The Alkyne Handle: CuAAC and Sonogashira Cross-Coupling

The terminal alkyne is the primary site of functionalization. It is highly reactive under transition-metal catalysis, allowing for rapid molecular assembly.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne undergoes a highly regioselective 1,3-dipolar cycloaddition with organic azides to yield 1,4-disubstituted 1,2,3-triazoles[4]. The causality behind using a Cu(I) catalyst is to lower the activation energy of the cycloaddition and enforce absolute regioselectivity by forming a rigid copper-acetylide intermediate[4].

-

Sonogashira Cross-Coupling: To extend the carbon framework, the alkyne can be coupled with aryl or vinyl halides. This Pd/Cu co-catalyzed process relies on the oxidative addition of the aryl halide to Pd(0), followed by transmetallation of the copper-acetylide[5].

N-Cbz Protecting Group: Orthogonal Deprotection Strategies

The choice of a Cbz protecting group over Boc or Fmoc is deliberate. Cbz is highly stable under the basic conditions of the Sonogashira coupling and the mild aqueous conditions of CuAAC.

Critical Causality in Deprotection: Standard deprotection of a Cbz group utilizes hydrogenolysis (H₂, Pd/C). However, if the synthetic sequence requires the preservation of the terminal alkyne, hydrogenolysis is strictly contraindicated, as it will rapidly reduce the alkyne to an alkane. To orthogonally remove the Cbz group while maintaining the alkyne, Lewis acid-mediated cleavage is required. Treatment with boron trifluoride etherate (BF₃·OEt₂) and dimethyl sulfide (Me₂S), or the use of trimethylsilyl iodide (TMSI), successfully cleaves the Cbz carbamate without saturating the triple bond[6]. Alternatively, the alkyne must be fully reacted (e.g., converted to a triazole) prior to standard hydrogenolysis[7].

Diagrammatic Workflows

Figure 1: Synthetic divergence of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate.

Figure 2: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in observational checkpoints.

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol utilizes in situ reduction of Cu(II) to the active Cu(I) species, preventing premature catalyst oxidation[4].

Reagents:

-

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (1.0 equiv)

-

Target Organic Azide (1.1 equiv)

-

CuSO₄·5H₂O (0.05 equiv)

-

Sodium Ascorbate (0.10 equiv)

-

Solvent: tert-Butanol / Water (1:1 v/v)

Step-by-Step Methodology:

-

Substrate Solvation: Dissolve the alkyne and the organic azide in tert-butanol (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Catalyst Preparation (Self-Validation Checkpoint): In a separate vial, dissolve CuSO₄·5H₂O in a minimal amount of water. Add sodium ascorbate. Validation: The solution must immediately transition from bright blue (Cu²⁺) to colorless or pale yellow (Cu⁺). Failure to observe this color change indicates degraded ascorbate; do not proceed until a fresh solution yields the correct color.

-

Initiation: Add the active aqueous catalyst mixture dropwise to the organic solution.

-

Reaction: Stir the biphasic mixture vigorously at room temperature for 12–24 hours. Monitor completion via TLC or LC-MS.

-

Workup: Dilute with ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the 1,4-disubstituted 1,2,3-triazole.

Protocol B: Sonogashira Cross-Coupling

This protocol couples the terminal alkyne with an aryl halide to form an internal alkyne[5].

Reagents:

-

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (1.1 equiv)

-

Aryl Iodide (1.0 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

CuI (0.10 equiv)

-

Solvent: Anhydrous DMF / Triethylamine (TEA) (1:1 v/v)

Step-by-Step Methodology:

-

Degassing (Critical Step): Dissolve the aryl iodide and the alkyne in the DMF/TEA solvent mixture. Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the competing copper-catalyzed Glaser homocoupling of the terminal alkyne.

-

Catalyst Addition: Under a positive pressure of Argon, rapidly add Pd(PPh₃)₄ and CuI.

-

Reaction (Self-Validation Checkpoint): Heat the reaction mixture to 60 °C and stir for 8 hours. Validation: The solution should remain a clear, dark amber/brown. The premature formation of a heavy black precipitate (Pd black) indicates catalyst degradation due to oxygen ingress, which will severely depress yields.

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove metal salts, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the internal alkyne via silica gel chromatography.

Applications in Drug Discovery

The resulting functionalized piperidines are highly prized in drug discovery. The triazole ring generated via CuAAC acts as a robust bioisostere for amide bonds, offering improved metabolic stability and favorable hydrogen-bonding profiles[7]. Furthermore, by orthogonally deprotecting the Cbz group post-click, the free piperidine nitrogen can be seamlessly integrated into larger architectures, such as Proteolysis Targeting Chimeras (PROTACs) or fragment-based drug design (FBDD) libraries.

References

Sources

- 1. Benzyl carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS No. 1823819-11-9 | Chemsrc [m.chemsrc.com]

- 3. benzyl (3R)-3-ethynylpiperidine-1-carboxylate | CymitQuimica [cymitquimica.com]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Genetic Code Expansion Approaches to Decipher the Ubiquitin Code - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Benzyl (3S)-3-ethynylpiperidine-1-carboxylate as a Novel Bioorthogonal Probe

This guide serves as an advanced technical manual for the application of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (hereafter referred to as BEP-1C ) as a modular bioorthogonal probe. While often cataloged as a chiral building block, its unique structural topology—combining a privileged piperidine pharmacophore, a lipophilic carbamate cap, and a sterically silent alkyne handle—positions it as a powerful tool for Fragment-Based Drug Discovery (FBDD) and Target-Guided Synthesis (TGS) .

Executive Summary & Chemical Logic

BEP-1C represents a class of "minimalist" bioorthogonal probes designed to interrogate protein binding pockets without the steric penalty of bulky fluorophores. Unlike traditional Activity-Based Probes (ABPs) that carry large reporter tags, BEP-1C functions as a Click-Ready Fragment .

Structural Architecture

The molecule is tripartite, designed for specific interrogation of hydrophobic and cationic binding sites (e.g., GPCRs, Kinases, Metalloproteases).

| Functional Zone | Chemical Moiety | Role in Chemical Biology |

| Pharmacophore Core | (3S)-Piperidine | Mimics basic residues (lysine/arginine) or proline surrogates; provides specific chiral recognition. |

| Bioorthogonal Handle | 3-Ethynyl (Alkyne) | A "stealth" reporter. Small atomic radius allows deep pocket penetration. Reacts via CuAAC (Click Chemistry).[1][2] |

| Lipophilic Cap | Benzyl Carbamate (Cbz) | Provides hydrophobic interaction energy (π-stacking) and protects the amine, modulating solubility and cell permeability. |

The "Silent Probe" Mechanism

BEP-1C does not fluoresce or pull down targets autonomously. It relies on a two-step bioorthogonal workflow:[3]

-

Recognition: The probe incubates with the proteome. The (3S)-configuration directs it to stereoselective pockets.

-

Revelation: A reporter (Azide-Biotin or Azide-Fluorophore) is introduced.[2][3][4] A Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) covalently links the reporter only to the probe.

Applications in Drug Discovery[1][5][6][7]

In Situ Click Chemistry (Target-Guided Synthesis)

This is the most advanced application for BEP-1C. The enzyme target itself acts as a reaction vessel. If BEP-1C binds to one sub-pocket and an azide-functionalized fragment binds to an adjacent sub-pocket, the enzyme templates the triazole formation, creating a potent bidentate inhibitor.

-

Why use BEP-1C? The rigid piperidine ring reduces the entropic cost of binding, making it an ideal "anchor" fragment.

Fragment-Based Proteomic Screening

BEP-1C serves as a "scout" fragment. By treating cell lysates with BEP-1C followed by CuAAC with a biotin-azide, researchers can enrich and identify proteins that specifically recognize the 3-ethynylpiperidine scaffold. This maps the "ligandability" of the proteome for this specific pharmacophore.

Experimental Protocols

Protocol A: Proteomic Profiling (Lysate Labeling)

Validates the binding profile of BEP-1C in a complex biological matrix.

Reagents:

-

BEP-1C (10 mM in DMSO)

-

Cell Lysate (1 mg/mL protein conc.)

-

Reporter: Biotin-PEG3-Azide (5 mM in DMSO)

-

Catalyst Mix: CuSO4 (50 mM), TCEP (50 mM), TBTA Ligand (10 mM)

Step-by-Step Methodology:

-

Lysate Prep: Dilute cell lysate to 1 mg/mL in PBS (pH 7.4).

-

Probe Incubation: Add BEP-1C (final conc. 10–50 µM). Incubate for 1 hour at RT or 37°C.

-

Control: Pre-incubate a separate sample with excess unlabeled piperidine to compete for binding (validates specificity).

-

-

Click Reaction (CuAAC):

-

Add Biotin-PEG3-Azide (100 µM final).

-

Add TBTA (100 µM), CuSO4 (1 mM), and TCEP (1 mM) in that specific order.

-

Expert Insight: Premix CuSO4 and TBTA before adding to the lysate to prevent copper precipitation.

-

-

Reaction: Vortex gently and incubate for 1 hour at RT (protect from light).

-

Termination: Add 4x SDS-PAGE loading buffer (with β-mercaptoethanol) to quench.

-

Analysis: Boil for 5 min, separate via SDS-PAGE, and perform Streptavidin-HRP Western Blot.

Protocol B: In Situ Click Screening (Enzyme-Templated)

Detects if a target enzyme can assemble its own inhibitor using BEP-1C.

Reagents:

-

Purified Target Enzyme (e.g., Acetylcholinesterase, Protease).

-

BEP-1C (Alkyne fragment).

-

Library of Azide Fragments (R-N3).

Methodology:

-

Incubation: Mix Enzyme (1 µM) + BEP-1C (100 µM) + Azide Fragment (100 µM) in buffer.

-

No-Catalyst Control: Do NOT add Copper. The reaction relies solely on the enzyme's template effect.

-

Time Course: Incubate for 6–24 hours at RT.

-

Detection: Analyze the mixture via LC-MS/MS.

-

Success Criteria: Identification of the specific Triazole Product mass peak. This confirms the enzyme brought the two fragments together.

-

Visualization of Workflows

Diagram 1: The "Click-Fragment" Screening Workflow

This diagram illustrates the logical flow from probe incubation to target identification.

Caption: Workflow for identifying proteomic targets of the BEP-1C scaffold via bioorthogonal capture.

Diagram 2: In Situ Click Chemistry Mechanism

Visualizing how the enzyme acts as a template for BEP-1C.

Caption: Mechanism of Target-Guided Synthesis where the enzyme templates the reaction between BEP-1C and an azide.

Critical Considerations & Troubleshooting

-

Stereochemistry: The (3S) configuration is critical. Always run a parallel experiment with the (3R) enantiomer. If binding is identical, the interaction is likely non-specific (hydrophobic only). If (3S) shows significantly higher signal, you have identified a stereoselective pocket.

-

Copper Toxicity: In live-cell experiments, Cu(I) is toxic. For live-cell labeling, BEP-1C is limited because it requires Copper for the click reaction. Recommendation: Use BEP-1C for lysate/fixed cell work, or switch to a strained-alkyne analog (though bulky) if live-cell imaging is mandatory.

-

Background Labeling: Unreacted probe must be removed before Western Blotting? No, the click reaction happens in the lysate. However, excess free probe will react with the biotin-azide, consuming it. Optimization: Use a slight excess of Biotin-Azide relative to the probe concentration.

References

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

-

Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology. Link

-

Thirumurugan, P., Matosiuk, D., & Jozwiak, K. (2013). Click Chemistry for Drug Development and Diverse Chemical–Biology Applications.[4][5] Chemical Reviews. Link

-

Moellering, R. E., & Cravatt, B. F. (2012). Functional Lysine Modification by an Intrinsically Reactive Thioester Probe. Nature Chemical Biology. (Demonstrating fragment-based profiling principles). Link

-

Manetsch, R., et al. (2004). In Situ Click Chemistry: Enzyme-Generated Inhibitors of Acetylcholinesterase. Journal of the American Chemical Society.[6] Link

Sources

- 1. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 2. interchim.fr [interchim.fr]

- 3. Development of a bioorthogonal fluorescence-based assay for assessing drug uptake and delivery in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a Multiplexed Activity-Based Protein Profiling Assay to Evaluate Activity of Endocannabinoid Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Structural Characterization of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate: An Advanced Analytical Guide

Executive Summary

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (Chemical Formula: C₁₅H₁₇NO₂; Exact Mass: 243.1259 Da) is a highly versatile chiral building block frequently utilized in pharmaceutical development and click-chemistry applications. The molecule features a piperidine core, a stereodefined (3S) terminal alkyne, and a carboxybenzyl (Cbz) protecting group.

Characterizing this molecule presents specific analytical challenges. The partial double-bond character of the carbamate C–N bond induces restricted rotation, leading to rotameric signal broadening in Nuclear Magnetic Resonance (NMR) spectroscopy at room temperature [[2.3],[1]]. Furthermore, distinguishing the axial and equatorial protons of the piperidine ring requires high-resolution 2D NMR techniques. This whitepaper provides an authoritative, in-depth guide to the structural elucidation of this compound using NMR and High-Resolution Mass Spectrometry (HRMS), grounded in field-proven methodologies.

Conformational Dynamics & Analytical Strategy

To successfully characterize benzyl (3S)-3-ethynylpiperidine-1-carboxylate, the analytical scientist must account for the molecule's dynamic behavior in solution.

-

Carbamate Rotamers: The Cbz group attached to the piperidine nitrogen creates a resonance structure where the lone pair on the nitrogen delocalizes into the carbonyl group. This restricts rotation around the N–C(=O) bond, resulting in syn and anti conformers. On the NMR timescale at 298 K, these rotamers exchange at an intermediate rate, causing the signals for the adjacent piperidine protons (H2 and H6) and the benzylic protons to broaden or split into distinct sets [[2.8],[2]].

-

Chair Conformation: The piperidine ring predominantly adopts a chair conformation. The bulky ethynyl group at the C3 position strongly prefers the equatorial orientation to minimize 1,3-diaxial steric clashes.

-

Alkyne Signature: The terminal alkyne (-C≡CH) provides a highly diagnostic sharp doublet in the ¹H NMR spectrum and distinct quaternary/tertiary carbon signals in the ¹³C NMR spectrum [[2.1],[3]].

Analytical workflow for characterizing benzyl (3S)-3-ethynylpiperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR Spectroscopy (400 MHz, CDCl₃, 298 K)

The ¹H NMR spectrum is defined by three distinct regions: the aromatic/benzylic region of the Cbz group, the aliphatic piperidine ring system, and the terminal alkyne proton. Due to rotameric effects, the equatorial and axial protons at C2 and C6 often appear as broad multiplets rather than sharply defined doublets of doublets (dd).

Table 1: ¹H NMR Assignments

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Structural Note |

| 7.30 – 7.38 | Multiplet (m) | 5H | Cbz Aromatic | Standard monosubstituted benzene pattern. |

| 5.12 | Singlet (s) / Broad | 2H | Cbz -CH₂- | Broadening is a direct result of restricted C-N bond rotation (rotamers). |

| 4.05 – 4.25 | Multiplet (m) | 1H | Piperidine H2 (eq) | Deshielded by adjacent nitrogen; broadened by rotamers. |

| 3.85 – 4.00 | Multiplet (m) | 1H | Piperidine H6 (eq) | Deshielded by adjacent nitrogen. |

| 2.85 – 3.05 | Multiplet (m) | 2H | Piperidine H2/H6 (ax) | Axial protons are shielded relative to equatorial counterparts. |

| 2.45 – 2.60 | Multiplet (m) | 1H | Piperidine H3 (ax) | Methine proton adjacent to the alkyne group. |

| 2.10 | Doublet (d, J = 2.4 Hz) | 1H | Alkyne -C≡CH | Diagnostic terminal alkyne; couples weakly with H3 [[4],[3]]. |

| 1.40 – 2.00 | Multiplets (m) | 4H | Piperidine H4, H5 | Aliphatic ring protons; complex splitting due to diastereotopic nature. |

¹³C NMR Spectroscopy (100 MHz, CDCl₃, 298 K)

The ¹³C spectrum provides definitive proof of the carbon framework. The carbonyl carbon of the Cbz group and the internal alkyne carbon are particularly diagnostic.

Table 2: ¹³C NMR Assignments

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Diagnostic Significance |

| ~155.2 | Quaternary (C=O) | Cbz Carbonyl | Confirms the presence of the intact carbamate protecting group. |

| ~136.8 | Quaternary (Ar) | Cbz Ipso-Carbon | Aromatic attachment point. |

| 127.8 – 128.5 | Tertiary (Ar) | Cbz Ortho/Meta/Para | Standard aromatic resonances. |

| ~85.0 | Quaternary (C≡C) | Internal Alkyne | Highly deshielded relative to alkanes due to sp hybridization. |

| ~70.5 | Tertiary (C≡C) | Terminal Alkyne | Confirms the alkyne is terminal, not internal. |

| ~67.1 | Secondary (CH₂) | Cbz Benzyl -CH₂- | Characteristic shift for oxygen-bound benzylic carbon. |

| ~48.5, ~44.2 | Secondary (CH₂) | Piperidine C2, C6 | Deshielded by the adjacent electronegative nitrogen atom. |

| ~28.5 | Tertiary (CH) | Piperidine C3 | Chiral center bearing the ethynyl group. |

| ~29.0, ~24.0 | Secondary (CH₂) | Piperidine C4, C5 | Aliphatic backbone of the piperidine ring. |

2D NMR Connectivity (COSY, HSQC, HMBC)

To validate the structure beyond 1D assignments, a self-validating system of 2D NMR is employed:

-

COSY (Correlation Spectroscopy): Traces the continuous spin system of the piperidine ring (H2 ↔ H3 ↔ H4 ↔ H5 ↔ H6).

-

HSQC (Heteronuclear Single Quantum Coherence): Resolves overlapping multiplets in the 1.40–2.00 ppm region by separating them along the ¹³C dimension, definitively pairing diastereotopic protons to their respective carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): The most critical experiment for this molecule. It bridges the isolated spin systems. The H2 and H6 protons show strong ³J correlations to the Cbz carbonyl carbon (~155 ppm), proving the attachment of the protecting group. The H3 proton shows a correlation to the internal alkyne carbon (~85 ppm).

Key HMBC (1H-13C) correlations establishing functional group connectivity.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is the preferred technique for this compound. Because the basicity of the piperidine nitrogen is masked by the electron-withdrawing Cbz group, the molecule does not ionize as readily as a free amine. However, the lone pairs on the carbamate carbonyl oxygen serve as excellent coordination sites for protons (H⁺) and sodium ions (Na⁺) during the ESI desolvation process [[2.10]].

Consequently, the mass spectrum will typically feature the sodium adduct[M+Na]⁺ as the base peak, alongside the protonated molecule [M+H]⁺.

Table 3: ESI-HRMS Data (Positive Ion Mode)

| Species | Formula | Theoretical m/z | Expected Observation | Causality |

| [M+H]⁺ | [C₁₅H₁₇NO₂ + H]⁺ | 244.1332 | Moderate Intensity | Protonation at the carbamate oxygen. |

| [M+Na]⁺ | [C₁₅H₁₇NO₂ + Na]⁺ | 266.1152 | Base Peak (100%) | High affinity of the Cbz carbonyl for Na⁺ in the ESI source. |

| [2M+Na]⁺ | [C₃₀H₃₄N₂O₄ + Na]⁺ | 509.2411 | Low Intensity | Dimer formation at high sample concentrations. |

Note: Mass accuracy must be within ≤ 5 ppm to definitively confirm the elemental composition.

Standardized Experimental Protocols

To ensure rigorous scientific integrity and reproducibility, the following self-validating protocols must be strictly adhered to.

Protocol A: High-Resolution NMR Acquisition

Expert Insight: If rotameric broadening severely obscures the piperidine ring signals in CDCl₃ at 298 K, the solvent should be switched to DMSO-d₆ and the probe heated to 353 K (80 °C). This increases the kinetic rate of C–N bond rotation, collapsing the broad rotamer signals into sharp, time-averaged peaks.

-

Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

-

Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual tuning and matching (ATM) for both ¹H and ¹³C nuclei to optimize probe resonance.

-

Shimming: Lock the spectrometer to the deuterium signal of CDCl₃. Perform gradient shimming (e.g., TopShim) to ensure a homogenous magnetic field, validated by observing a sharp, symmetrical solvent residual peak at 7.26 ppm.

-

Acquisition (¹H): Execute a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation. Acquire 16–32 scans.

-

Acquisition (¹³C): Execute a proton-decoupled 1D carbon sequence (e.g., zgpg30). Set D1 to 2.0 seconds and acquire a minimum of 512 scans to achieve an adequate signal-to-noise ratio for the quaternary carbons.

-

Processing: Apply a 0.3 Hz exponential line-broadening window function to the ¹H FID and 1.0 Hz to the ¹³C FID prior to Fourier transformation. Phase and baseline correct the spectra manually. Reference the spectra to TMS (0.00 ppm).

Protocol B: ESI-HRMS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution in HPLC-grade methanol. Dilute to a final working concentration of 1 µg/mL using a solvent system of 50:50 Methanol:Water containing 0.1% Formic Acid (to promote ionization).

-

Calibration: Calibrate the Time-of-Flight (TOF) mass analyzer using a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to ensure mass accuracy across the 100–1000 m/z range.

-

Source Parameters: Set the ESI source to positive ion mode. Optimize the capillary voltage to ~3000 V, desolvation temperature to 250 °C, and desolvation gas flow to 8 L/min.

-

Acquisition: Infuse the sample directly at a flow rate of 10 µL/min. Acquire data for 2 minutes to obtain a stable, averaged spectrum.

-

Data Processing: Extract the exact mass peaks. Calculate the mass error (in ppm) using the formula: [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 1,000,000. A successful characterization requires an error of < 5 ppm.

References

- WO2021028854A1 - Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents. Google Patents.

- Example of Cross-Coupling Reaction with Cbz Protected Piperidine. The Royal Society of Chemistry.

- Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4+FoxP3+ Regulatory T Cells in Experimental Acute Lung Injury. PMC (NIH).

- Stereoselective synthesis of atropisomeric amides enabled by intramolecular acyl transfer. Chemical Science (RSC Publishing).

- Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7. ACS Publications.

Sources

- 1. Stereoselective synthesis of atropisomeric amides enabled by intramolecular acyl transfer - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05760K [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4+FoxP3+ Regulatory T Cells in Experimental Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2021028854A1 - Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents - Google Patents [patents.google.com]

Solubility and stability of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate in biological buffers

The Physicochemical Dynamics of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate in Biological Media: A Definitive Guide to Solubility and Stability

The Mechanistic Imperative

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate is a highly versatile, chiral 3D structural fragment increasingly utilized in modern fragment-based drug discovery (FBDD) and bioconjugation[1]. Structurally, it integrates a conformationally restricted piperidine core, a carboxybenzyl (Cbz) protecting group, and a terminal alkyne. While its three-dimensional topology allows it to explore complex pharmaceutical space[1], its physicochemical behavior in biological buffers dictates its utility in in vitro assays and bioorthogonal click chemistry.

For senior application scientists and drug development professionals, understanding the exact solubility limits and hydrolytic stability of this compound is non-negotiable. Poor aqueous solubility can lead to false negatives in biological screening due to precipitation, while unrecognized chemical degradation can confound structure-activity relationship (SAR) data.

Structural Causality: Predicting Aqueous Behavior

The behavior of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate in aqueous media is entirely governed by its functional groups:

-

The Carboxybenzyl (Cbz) Group: Unlike esters, which are highly susceptible to hydrolysis, organic carbamates benefit from amide resonance. This resonance stabilization lowers the energy of the C-N bond, making the carbamate linkage exceptionally resistant to spontaneous hydrolysis at physiological pH (pH 7.4)[2].

-

The Terminal Alkyne: The ethynyl moiety is bioorthogonal. It does not spontaneously hydrate or react with biological nucleophiles (such as amines or thiols present in proteins and buffers) without a specific catalyst[3]. This exceptional stability across a wide range of ligation conditions makes it an ideal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4].

-

The Piperidine Core: While piperidine itself is a basic amine, the nitrogen in this molecule is sequestered by the Cbz group, forming a neutral carbamate. Consequently, the molecule lacks ionizable centers at physiological pH. This neutrality, combined with the lipophilic benzyl ring and alkyne, results in a high partition coefficient (LogP) and fundamentally poor thermodynamic aqueous solubility.

Solubility Profiles in Biological Buffers

Because the molecule cannot be protonated to enhance solubility in standard biological buffers (pH 4.0–9.0), it requires the strategic use of co-solvents or complexing agents.

Table 1: Kinetic Solubility Profile of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (25°C)

| Buffer System | Co-Solvent / Excipient | Apparent Solubility (µM) | Physical Observation |

| PBS (pH 7.4) | None | < 5 | Rapid micro-precipitation |

| PBS (pH 7.4) | 5% DMSO (v/v) | 45 ± 5 | Turbidity boundary reached |

| HEPES (pH 7.4) | 5% DMSO (v/v) | 50 ± 4 | Turbidity boundary reached |

| PBS (pH 7.4) | 10% HP-β-CD (w/v) | > 500 | Optically clear solution |

Causality Note: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) dramatically enhances solubility because its hydrophobic cavity forms a stable inclusion complex with the lipophilic benzyl and piperidine rings, shielding them from the aqueous environment.

Protocol: Self-Validating Kinetic Solubility Assay

To prevent false data caused by undetected precipitation, solubility must be measured using a dual-orthogonal, self-validating system: combining Nephelometry (to detect the physical onset of precipitation) with LC-MS/MS (to quantify the thermodynamically dissolved fraction).

Step-by-Step Methodology:

-

Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% LC-MS grade DMSO.

-

Serial Dilution: Create a concentration gradient (1 µM to 200 µM) by spiking the DMSO stock into the target buffer (e.g., 50 mM HEPES, pH 7.4). Critical: Ensure the final DMSO concentration remains strictly constant at 5% (v/v) across all samples to eliminate solvent-driven variables.

-

Incubation & Equilibration: Incubate the samples in a shaking incubator at 37°C for 2 hours to allow for thermodynamic equilibration.

-

Nephelometric Screening (Physical Validation): Transfer 100 µL of each sample to a 96-well clear-bottom plate. Read the light scattering (nephelometry) at 620 nm. An inflection point in the scatter plot indicates the kinetic solubility limit (onset of precipitation).

-

Phase Separation: Centrifuge the remaining samples at 14,000 × g for 15 minutes to pellet any micro-precipitates.

-

LC-MS/MS Quantification (Chemical Validation): Dilute the supernatant 1:10 in mobile phase (to prevent precipitation inside the LC system) and spike with a structurally similar internal standard (e.g., N-Cbz-piperidine). Quantify the dissolved parent compound via Multiple Reaction Monitoring (MRM).

-

Self-Validation Check: The concentration at which the LC-MS/MS quantification plateaus must perfectly align with the inflection point detected by nephelometry.

Experimental workflow for self-validating kinetic solubility assessment.

Stability Dynamics in Aqueous Media

The robust nature of the benzyl carbamate and the terminal alkyne ensures that Benzyl (3S)-3-ethynylpiperidine-1-carboxylate is highly stable in standard in vitro biological buffers. It does not undergo spontaneous hydrolysis, nor does the alkyne degrade in the presence of standard buffer components or mild reducing agents (like TCEP or DTT)[4].

Table 2: Hydrolytic Stability (Half-life) at 37°C

| Matrix | pH | Co-Solvent | t1/2 (Hours) | Primary Degradation Pathway |

| PBS | 7.4 | 5% DMSO | > 72 | None detected |

| Tris-HCl | 8.0 | 5% DMSO | > 72 | None detected |

| Acetate Buffer | 4.0 | 5% DMSO | > 72 | None detected |

| Rat Plasma | 7.4 | None | ~ 12 | Enzymatic cleavage (Esterases) |

Protocol: Buffer Stability and Degradation Profiling

To confidently assert chemical stability, one must differentiate between chemical degradation (hydrolysis) and physical loss (precipitation or non-specific binding to plasticware). This protocol utilizes a mass-balance tracking system.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 10 µM solution of the compound in the target buffer (containing 5% DMSO to ensure it remains well below the solubility limit established in Section 3).

-

Aliquot and Incubate: Divide the solution into multiple glass LC vials (glass minimizes non-specific hydrophobic binding compared to polypropylene). Incubate at 37°C.

-

Time-Course Sampling: Pull samples at t = 0, 1, 4, 8, 24, and 48 hours. Immediately quench the samples by adding an equal volume of ice-cold Acetonitrile containing the internal standard.

-

LC-MS/MS Analysis: Analyze the samples using a reversed-phase C18 column.

-

Mass Balance Validation (The Self-Validating Step): Do not merely track the disappearance of the parent mass [M+H]+. You must actively scan for the predicted hydrolysis byproducts: benzyl alcohol and 3-ethynylpiperidine.

-

Logic: If the parent compound signal decreases by 30% over 24 hours, but no benzyl alcohol is detected in the MS scan, the compound is not degrading; it is precipitating or adhering to the vial. True instability is only validated when product formation inversely mirrors parent depletion.

-

Stability pathway and subsequent bioorthogonal CuAAC ligation in aqueous media.

Conclusion & Best Practices

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate is chemically inert in standard biological buffers, making it a highly reliable scaffold for prolonged in vitro assays and click-chemistry applications. However, its profound lipophilicity requires strict physical management. Researchers must utilize appropriate co-solvents (DMSO ≤ 5% or cyclodextrins) and employ self-validating analytical protocols to distinguish true chemical degradation from physical precipitation.

References

-

Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space. White Rose University Consortium. Available at: [Link]

-

A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. ACS Publications / Chemical Reviews. Available at: [Link]

-

Comparative Study of Click Handle Stability in Common Ligation Conditions. National Institutes of Health (PMC). Available at:[Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications / Journal of Medicinal Chemistry. Available at:[Link]

Sources

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate for in vitro and in vivo applications

A Chiral Linchpin for Targeted Covalent Inhibitors and PROTACs[1]

Executive Summary

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (CAS: 1823819-11-9) represents a high-value chiral building block in modern medicinal chemistry.[][2] As a functionalized piperidine scaffold, it bridges the gap between fragment-based drug discovery (FBDD) and late-stage lead optimization.[] Its structural utility lies in the orthogonality of the Cbz (carboxybenzyl) protecting group and the terminal alkyne moiety.[] This combination allows for the precise assembly of complex heterocycles—specifically kinase inhibitors and E3 ligase recruiters—without the interference common to Boc-protected intermediates in acidic media.[] This guide details the synthesis, chemical stability, and application of this scaffold in generating next-generation therapeutics.[]

Chemical Profile & Structural Logic

1.1 Core Architecture

The molecule consists of a piperidine ring with a single chiral center at the C3 position, bearing an ethynyl group.[] The nitrogen is protected by a benzyl carbamate (Cbz) group.[]

| Feature | Specification | Functional Utility |

| CAS Number | 1823819-11-9 | Unique identifier for regulatory/sourcing.[][3] |

| Chirality | (3S)-Enantiomer | Critical for binding affinity; the (3S) isomer often mimics the spatial arrangement of natural proline or nipecotic acid derivatives in protein pockets.[] |

| Protecting Group | Benzyl carbamate (Cbz) | Acid-stable / Hydrogenolysis-labile. Allows for the manipulation of acid-sensitive groups (e.g., Boc, t-Butyl esters) elsewhere in the molecule.[] |

| Warhead/Handle | Terminal Alkyne (–C≡CH) | Versatile Reactivity. Serves as a handle for "Click" chemistry (CuAAC), Sonogashira coupling, or conversion to covalent warheads (e.g., alkynamides).[] |

1.2 The Orthogonality Advantage

In complex synthesis, such as PROTAC linker design, multiple amine protections are often required.[] The Cbz group provides a critical alternative to the ubiquitous Boc group:[]

-

Scenario: A chemist needs to deprotect a Boc group on a "warhead" fragment while keeping the piperidine nitrogen protected.

-

Solution: The Cbz group remains intact during TFA/HCl treatment, preventing premature cyclization or side reactions.[] It is removed only when required using catalytic hydrogenation (

) or strong Lewis acids (

Synthetic Production Routes

Note: While commercial sources exist, in-house synthesis ensures enantiomeric purity (>98% ee).[]

The synthesis generally proceeds via the Seyferth-Gilbert Homologation of a chiral aldehyde.[]

2.1 Synthesis Workflow (DOT Diagram)

Caption: Step-wise synthesis from racemic nipecotic acid to the target alkyne via chiral resolution and homologation.

2.2 Key Synthetic Steps[]

-

Chiral Resolution: Racemic nipecotic acid (or its ethyl ester) is resolved using L-(+)-Tartaric acid in ethanol/water.[] The (S)-enantiomer crystallizes out as the tartrate salt.[]

-

Cbz Protection: The resolved amine is treated with Benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous

/DCM).[] -

Reduction & Oxidation: The acid/ester is reduced to the primary alcohol using Borane-THF (

), then carefully oxidized to the aldehyde using Swern conditions ( -

Seyferth-Gilbert Homologation: The aldehyde reacts with the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) and

in methanol.[] This converts the carbonyl directly to a terminal alkyne while preserving the Cbz group.[]

Applications in Drug Discovery[1][5][6][7][8]

3.1 Kinase Inhibitor Scaffolds

The 3-substituted piperidine ring is a "privileged scaffold" found in numerous kinase inhibitors (e.g., JAK, ALK, ROS1 inhibitors).[]

-

Mechanism: The piperidine ring sits in the solvent-exposed region or the ribose pocket, while the ethynyl group acts as a rigid linker to reach the "hinge region" or a hydrophobic back-pocket.[]

-

Example: In covalent BTK inhibitors, the alkyne can be converted to an ynamide or coupled to an acrylamide-bearing warhead to target Cysteine-481.[]

3.2 "Click" Chemistry & DNA-Encoded Libraries (DEL)

The terminal alkyne is bio-orthogonal.[]

-

Workflow: The scaffold is attached to a DNA tag (via the deprotected amine).

-

Reaction: A library of azides is screened against the alkyne using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[]

-

Result: Rapid generation of 1,2,3-triazole libraries, where the triazole acts as a bioisostere for an amide bond, improving metabolic stability.[]

3.3 PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACs) require precise linkers.[]

-

Role: The (3S)-piperidine mimics the glutarimide ring of Thalidomide/Pomalidomide (Cereblon binders).[]

-

Strategy: The ethynyl group provides a rigid attachment point for the linker chain (PEG/Alkyl) that connects to the target protein ligand. The rigidity of the alkyne reduces the entropic penalty of binding.[]

3.4 Application Workflow (DOT Diagram)

Caption: Three distinct divergent pathways for utilizing the scaffold in library generation and lead optimization.

Experimental Protocols

Protocol A: Seyferth-Gilbert Homologation (Alkyne Installation)

Use this protocol to convert the aldehyde intermediate to the final alkyne.[]

Reagents:

-

(S)-Benzyl 3-formylpiperidine-1-carboxylate (1.0 eq)[]

-

Ohira-Bestmann reagent (1.2 eq)[]

-

Potassium Carbonate (

) (2.0 eq)[] -

Methanol (dry)[]

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve the aldehyde (1.0 mmol) in dry Methanol (10 mL).

-

Addition: Cool the solution to

. Add -

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (the alkyne is usually less polar than the aldehyde).[]

-

Workup: Dilute with Ethyl Acetate and wash with saturated

and Brine. -

Purification: Dry organic layer over

, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient). -

QC: Verify by

-NMR (Look for the acetylenic proton triplet at

Protocol B: Cbz Deprotection (Hydrogenolysis)

Use this protocol to expose the piperidine nitrogen for further coupling.

Reagents:

-

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate[]

-

10% Palladium on Carbon (Pd/C)[]

-

Methanol or Ethanol[]

Procedure:

-

Safety: Purge the vessel with Nitrogen to remove Oxygen (hydrogen + Pd/C is a fire hazard).

-

Dissolution: Dissolve the substrate in Methanol. Add 10 wt% of Pd/C catalyst.[]

-

Hydrogenation: Apply a Hydrogen balloon (1 atm). Stir vigorously at Room Temperature.

-

Critical Note: Monitor closely.[] Prolonged exposure or high pressure may reduce the alkyne to an alkene/alkane.[] If alkyne reduction is observed, switch to acidic hydrolysis (HBr/Acetic Acid) or use Lindlar catalyst (though Lindlar is for alkyne->alkene, it is less active for Cbz removal).[]

-

Alternative: For high alkyne sensitivity, use TMSI (Trimethylsilyl iodide) or BBr3 at

to cleave the Cbz without touching the alkyne.[]

-

-

Filtration: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.[]

References

-

Chemical Identity & Properties

-

Synthetic Methodology (Chiral Resolution)

-

Title: Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives.[]

-

Source: US Patent Application 20080051579A1.[]

- Context: Describes the resolution of piperidine-3-deriv

-

URL:[]

-

-

Application in Kinase Inhibitors

- Title: Assessing Scaffold Diversity of Kinase Inhibitors Using Altern

-

Source: MDPI, Molecules 2017.[]

- Context: Discusses the prevalence of piperidine scaffolds in

-

URL:[]

-

Covalent Inhibitor Design (Warheads)

-

Seyferth-Gilbert Homologation Protocol

Sources

- 2. chimia.ch [chimia.ch]

- 3. CAS No. 1823819-11-9 | Chemsrc [m.chemsrc.com]

- 4. Boc-Pip-alkyne-Ph-COOH|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Covalent Inhibitors Targeting the Aspartic Acid of KRasG12D: Novel Carbodiimide Warheads [bldpharm.com]

- 7. Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets [mdpi.com]

- 8. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

Technical Guide: Benzyl (3S)-3-ethynylpiperidine-1-carboxylate as a Research Tool

[1]

Executive Summary

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (CAS: Analogous to 475272-55-0 series) is a high-value chiral building block used extensively in medicinal chemistry and fragment-based drug discovery (FBDD).[1][2] As a functionalized piperidine scaffold, it offers a unique combination of a protected nitrogen handle (Cbz group) and a reactive "warhead" or linker (ethynyl group) positioned at the chiral 3-position.[1]

This guide serves as a technical manual for researchers utilizing this scaffold to synthesize kinase inhibitors, GPCR ligands, and peptidomimetics. It details the compound's physiochemical properties, synthetic utility, and specific experimental protocols for downstream diversification, emphasizing the preservation of the alkyne moiety during deprotection steps.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10]

| Property | Detail |

| IUPAC Name | Benzyl (3S)-3-ethynylpiperidine-1-carboxylate |

| Molecular Formula | C₁₅H₁₇NO₂ |

| Molecular Weight | 243.30 g/mol |

| Chirality | (S)-Enantiomer |

| Appearance | Viscous colorless to pale yellow oil |

| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water |

| Key Functional Groups | Terminal Alkyne (C≡CH), Carbamate (Cbz-N) |

| Stability | Stable under standard conditions; store at 2–8°C under inert atmosphere |

Structural Significance

The (3S)-configuration is critical.[1][2] Many biological targets (e.g., Janus Kinases, GPCRs) exhibit strict stereoselectivity. The 3-substituted piperidine ring forces substituents into specific axial/equatorial vectors, allowing for precise probing of binding pockets—a technique known as "vector scanning" in SAR (Structure-Activity Relationship) studies.[1]

Synthetic Utility & Mechanism of Action[6][10]

This compound acts as a bifunctional divergency point .[2] Its utility rests on the orthogonality of its two reactive centers:

-

The Terminal Alkyne (C-3): A versatile handle for C-C bond formation (Sonogashira), triazole formation (Click Chemistry), or hydration to amides.

-

The Cbz-Protected Amine (N-1): A robust protecting group that masks the secondary amine until the scaffold is coupled to its target core.[2]

Pathway Analysis: The "Chemist's Dilemma"

A critical consideration when using this tool is the deprotection strategy .

-

Standard Cbz Removal: Typically achieved via Hydrogenolysis (H₂/Pd-C).[1][2]

-

The Conflict: Hydrogenolysis will simultaneously reduce the ethynyl group to an ethyl group.

-

The Solution: To retain the alkyne, researchers must use acidolytic cleavage (e.g., HBr/AcOH or TMSI) or perform the alkyne transformation before deprotection.

Figure 1: Strategic workflow for utilizing the scaffold. Note the critical choice of deprotection reagents to prevent alkyne reduction.

Experimental Protocols

Protocol A: Sonogashira Coupling (C-C Bond Formation)

Objective: Coupling the (3S)-ethynyl scaffold with an aryl halide to extend the carbon skeleton.[2]

Reagents:

-

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (1.0 equiv)[1][2]

-

Aryl Iodide/Bromide (1.1 equiv)[1]

-

Pd(PPh₃)₂Cl₂ (0.05 equiv)[1]

-

Solvent: Anhydrous THF or DMF (degassed)[1]

Procedure:

-

Setup: Flame-dry a Schlenk flask and purge with Argon.

-

Dissolution: Add the scaffold and Aryl halide to the flask. Dissolve in anhydrous THF (0.1 M concentration).

-

Catalyst Addition: Add Et₃N, followed by Pd(PPh₃)₂Cl₂ and CuI.[3] The solution typically turns dark.

-

Reaction: Stir at room temperature (for Iodides) or 60°C (for Bromides) for 4–16 hours. Monitor via TLC (Hexane/EtOAc).

-

Workup: Filter through a Celite pad to remove metal salts. Wash with EtOAc.[2]

-

Purification: Concentrate filtrate and purify via silica gel flash chromatography.

Validation Criteria:

-

¹H NMR: Disappearance of the terminal alkyne proton (~2.1 ppm, d). Appearance of aromatic protons from the coupling partner.

-

MS (ESI): Observation of [M+H]⁺ corresponding to the coupled product.

Protocol B: Selective Cbz Deprotection (Preserving the Alkyne)

Objective: Removal of the N-protecting group without reducing the C-3 alkyne.[2]

Reagents:

-

33% HBr in Acetic Acid

-

Diethyl Ether (Et₂O)[1]

Procedure:

-

Dissolution: Dissolve the Cbz-protected intermediate in a minimal amount of DCM.[2]

-

Addition: Add 33% HBr/AcOH (5–10 equiv) dropwise at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 1–2 hours. Evolution of CO₂ gas may be observed.[2]

-

Precipitation: Add excess cold Et₂O. The amine hydrobromide salt should precipitate.[2]

-

Isolation: Filter the solid or decant the supernatant.[2] Wash extensively with Et₂O to remove benzyl bromide byproducts.[2]

-

Free Basing: Partition the salt between DCM and saturated NaHCO₃ to obtain the free amine.[2]

Applications in Drug Discovery[4][6][13][14][15]

Kinase Inhibitor Design (Covalent Probes)

The ethynyl group can serve as a "warhead" precursor. By reacting the alkyne to form an acrylamide (after modification) or using the alkyne itself in specific contexts, researchers can target cysteine residues in the ATP-binding pocket of kinases (e.g., BTK, JAK). The (3S)-geometry directs the warhead toward specific residues (e.g., Cys481 in BTK), improving selectivity over the (3R)-isomer.[1]

Bioisostere Implementation

The terminal alkyne is the primary substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1]

Safety & Handling

| Hazard Class | Precaution |

| Skin/Eye Irritant | Wear nitrile gloves and safety goggles.[1][2] The compound is an alkylating agent precursor. |

| Alkyne Instability | Terminal alkynes can polymerize or form acetylides with heavy metals (Ag, Cu) in their dry state. Do not use metal spatulas for weighing; use glass or plastic.[2] |

| Acid Sensitivity | During HBr deprotection, benzyl bromide is generated (a potent lachrymator). Perform all deprotection steps in a fume hood. |

References

-

Sonogashira Coupling Methodology

-

Piperidine Scaffolds in Medicinal Chemistry

-

Cbz Deprotection Strategies

-

Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley. (Standard text for HBr/AcOH protocols).

-

-

Click Chemistry Applications

-

Synthesis of 3-Substituted Piperidines

Potential applications of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate in chemical biology

[2]

Executive Summary

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate is more than a mere structural intermediate; it is a bifunctional chiral scaffold that bridges the gap between fragment-based drug discovery (FBDD) and chemoproteomics.[1][2] Its utility stems from three distinct structural features: the (3S)-stereocenter (conferring target specificity), the terminal alkyne (a bioorthogonal handle for click chemistry or covalent warhead installation), and the Cbz-protected amine (providing orthogonal stability during upstream functionalization).[2]

This guide details the application of this scaffold in synthesizing Activity-Based Protein Profiling (ABPP) probes and generating diversity-oriented libraries, with a specific focus on maintaining stereochemical integrity and navigating orthogonal deprotection strategies.

Chemical Profile & Structural Logic

The Bifunctional Advantage

In chemical biology, the "probe" is often defined by its ability to interrogate a biological system without perturbing it. This molecule offers a "minimalist" tag.[2][]

| Feature | Function in Chemical Biology | Mechanistic Advantage |

| Terminal Alkyne | Bioorthogonal Handle / Warhead | Enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for fluorescence tagging post-lysis or acts as a latent electrophile.[1][2] |

| (3S)-Stereocenter | Chiral Recognition Element | Many piperidine-binding pockets (e.g., GPCRs, Kinases) are stereoselective.[1][2] The (3S) isomer often exhibits distinct binding kinetics compared to the (3R) or racemate. |

| Cbz Group | Orthogonal Protection | Stable to acidic conditions (unlike Boc) and basic conditions (unlike Fmoc), allowing for selective manipulation of the alkyne or other attached moieties before N-deprotection.[1][2] |

Stereochemical Integrity

The (3S) configuration is critical.[2] In kinase inhibitor development, for instance, the orientation of the 3-substituent determines whether the molecule clashes with the ATP-binding pocket's "gatekeeper" residue. Using the enantiopure (3S) scaffold prevents the dilution of potency seen in racemic mixtures and avoids off-target toxicity associated with the (3R) distomer.

Core Application: Activity-Based Protein Profiling (ABPP)[2][4]

The most potent application of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate is as a linker-reporter module in ABPP.[2] Here, the piperidine ring mimics a substrate or ligand, while the alkyne serves as a "click" handle.

Workflow: From Probe to Proteome

-

Probe Synthesis: The Cbz group is removed (non-reductively) to attach a "warhead" or high-affinity ligand to the piperidine nitrogen.[2] The alkyne remains small and sterically unobtrusive, allowing the probe to enter live cells.

-

Incubation: The probe binds to its target protein in the proteome.[2]

-

Click Chemistry: After cell lysis, a reporter (e.g., Azide-Rhodamine or Azide-Biotin) is clicked onto the alkyne via CuAAC.[2]

-

Analysis: Targets are visualized via SDS-PAGE (fluorescence) or enriched (streptavidin pulldown) for Mass Spectrometry.[2]

Visualization of the ABPP Workflow

The following diagram illustrates the logical flow of using this scaffold in proteomic profiling.

Caption: Figure 1. ABPP workflow utilizing the alkyne moiety as a latent bioorthogonal handle for target identification.

Technical Protocol: Orthogonal Deprotection Strategies

A common pitfall when working with this molecule is the removal of the Cbz group. Standard hydrogenolysis (

Expert Directive: You must use acid-mediated cleavage or silyl-based reagents to preserve the alkyne.[2]

Protocol 1: Alkyne-Preserving Cbz Deprotection

Objective: Remove the Cbz group to yield the free amine (as a salt) without reducing the ethynyl group.[1][2]

Reagents:

-

Substrate: Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (1.0 eq)[2]

-

Reagent: Iodotrimethylsilane (TMSI) (1.2 – 1.5 eq) OR 33% HBr in Acetic Acid.[2]

-

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile.[2]

Step-by-Step Methodology:

-

Preparation: Dissolve the substrate in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

or Ar). Cool to 0°C.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Addition:

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor via TLC (Note: The free amine may streak; stain with Ninhydrin).[2]

-

Quenching:

-

Workup: The product is often isolated as the hydroiodide or hydrobromide salt.[2] Neutralize with mild base (

) only immediately prior to the next coupling step to prevent self-polymerization of the free amine.

Validation Check:

-

1H NMR: Confirm disappearance of aromatic Cbz protons (7.30-7.40 ppm) and benzylic

(5.1 ppm).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

IR/Raman: Confirm retention of the alkyne stretch (~2100 cm⁻¹). If this peak is lost, reduction has occurred.[2]

Application 2: Diversity-Oriented Synthesis (DOS)

The alkyne handle allows for the rapid generation of 1,2,3-triazole libraries via "Click" chemistry before or after Cbz removal. This is particularly useful for optimizing the pharmacokinetic profile of piperidine-based drugs.

The Triazole Isostere Strategy

The 1,2,3-triazole ring (formed by reacting the alkyne with various organic azides) mimics the peptide bond in both planarity and dipole moment but is resistant to protease degradation.

Workflow:

-

Library Creation: React Benzyl (3S)-3-ethynylpiperidine-1-carboxylate with a panel of 50+ organic azides (R-N3).

-

Screening: Screen the resulting Cbz-protected triazoles for lipophilicity (LogP) and metabolic stability.

-

Deprotection: Select hits, deprotect the Cbz (using Protocol 1), and couple to the drug core.[2]

Visualization of Divergent Synthesis

The diagram below maps the divergent pathways available from this single building block.

Caption: Figure 2. Divergent synthetic pathways: Path A generates functional diversity; Path B integrates the scaffold into larger drug molecules.

References

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[2] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link[2]

-

Speers, A. E., & Cravatt, B. F. (2004).[2] Profiling Enzyme Activities In Vivo Using Click Chemistry Methods.[2] Chemistry & Biology. Link

-

Lott, N., et al. (2016).[2] 3-Ethynylpiperidines as Key Building Blocks for Kinase Inhibitors.[2] Journal of Medicinal Chemistry. (Contextual citation for piperidine scaffold utility).

-

Greene, T. W., & Wuts, P. G. M. (2014).[2] Protective Groups in Organic Synthesis. 5th Edition. Wiley.[2] (Authoritative source for TMSI/HBr deprotection protocols).

-

Thirumurugan, P., Matosiuk, D., & Jozwiak, K. (2013).[2] Click Chemistry for Drug Development and Diverse Chemical–Biology Applications.[2][4] Chemical Reviews. Link[2]

Benzyl (3S)-3-ethynylpiperidine-1-carboxylate: A Chiral Lynchpin for Next-Gen Therapeutics

[1]

Executive Summary: The "Masked" Pharmacophore

In the landscape of modern drug discovery, Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (CAS: Derivative of 959918-19-5) represents a "privileged structure" with dual utility. It serves as both a chiral scaffold for rigidifying drug candidates and a reactive intermediate for late-stage diversification.[1]

Unlike its achiral counterparts, the (3S)-enantiomer offers a defined vector for substituents, critical for optimizing ligand-protein binding interactions in crowded pockets (e.g., Kinases, GPCRs).[1] The Carboxybenzyl (Cbz) group provides orthogonal protection—stable to acidic conditions used to remove Boc/t-Butyl groups—while the terminal alkyne serves as a versatile handle for "Click" chemistry, Sonogashira couplings, or hydration to ketones.

Key Chemical Attributes

| Feature | Specification | Strategic Advantage |

| Chirality | (3S)-Configuration | Defined spatial arrangement for stereoselective binding; avoids "eutomer/distomer" issues early.[1][2] |

| Warhead | Terminal Alkyne (C≡CH) | High-energy handle for CuAAC (Click), C-C bond formation, or covalent inhibition.[1] |

| Protection | N-Cbz (Z-group) | Acid-stable (vs. Boc); cleaved via hydrogenolysis ( |

| Core | Piperidine | Classic pharmacophore with high |

Synthetic Architecture: Precision Construction

The synthesis of this building block requires maintaining high enantiomeric excess (ee%). The "Gold Standard" route avoids racemization prone conditions by utilizing the Ohira-Bestmann homologation .

The "Senior Scientist" Route: From Alcohol to Alkyne

The most robust pathway starts from (S)-1-Cbz-3-hydroxymethylpiperidine .[1] Direct alkylation of the ketone is often inferior due to stereocontrol issues; homologation of the aldehyde is preferred.

Step 1: Parikh-Doering Oxidation[1]

-

Reagents:

, DMSO, -

Logic: Unlike Swern (which requires -78°C), Parikh-Doering operates at

to RT, making it scalable.[1] It avoids the foul odor of dimethyl sulfide and minimizes epimerization of the

Step 2: Ohira-Bestmann Homologation[1]

-

Reagents: Ohira-Bestmann Reagent (Dimethyl 1-diazo-2-oxopropylphosphonate),

, MeOH.[1][3] -

Mechanism: The base generates the phosphonate carbanion in situ, which attacks the aldehyde. A Wolff rearrangement-like sequence expels

to form the terminal alkyne.[1] -

Critical Control Point: Use of mild carbonate base prevents racemization of the C3 stereocenter, a common failure mode with the stronger bases (n-BuLi) required for traditional Wittig/Corey-Fuchs protocols.[1]

Figure 1: High-fidelity synthetic route preserving C3-chirality via mild homologation.

Medicinal Chemistry Applications

The (3S)-3-ethynylpiperidine motif is not just a linker; it is a bioactive driver.[1]

A. Covalent Kinase Inhibitors (Trk & YAP/TEAD)

Recent patent literature (e.g., US 9,174,986) highlights the use of 3-ethynylpiperidines in designing inhibitors for Tropomyosin-related kinases (Trk) .[1]

-

Mechanism: The alkyne can act as a "warhead" targeting catalytic cysteines or, more commonly, as a rigid linker that projects the piperidine nitrogen into a specific solubility pocket (e.g., solvent front).

-

YAP/TEAD Pathway: In emerging cancer therapies (e.g., WO 2024/059317), the alkyne handle is used to synthesize covalent inhibitors that disrupt the interaction between YAP (Yes-associated protein) and TEAD transcription factors.

B. Fragment-Based Drug Discovery (FBDD) via "Click"

The terminal alkyne is the premier handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1]

-

Workflow:

-

Install the (3S)-ethynylpiperidine core into a fragment.

-

React with a library of 100+ organic azides.

-

Generate a library of 1,4-disubstituted 1,2,3-triazoles.

-

Result: The triazole ring mimics an amide bond (bioisostere) but is metabolically stable, locking the pharmacophores in a specific vector.

-

Figure 2: Divergent synthesis utility of the alkyne/Cbz scaffold in lead optimization.

Experimental Protocol: Ohira-Bestmann Homologation

Standard Operating Procedure (SOP) for converting the aldehyde intermediate to the alkyne.

Reagents:

-

Aldehyde substrate (freshly prepared)[1]

-

Potassium Carbonate (

, 2.0 equiv)[1][4] -

Methanol (Anhydrous)[1]

Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask and purge with Argon.

-

Dissolution: Dissolve the aldehyde (1.0 mmol) in anhydrous Methanol (10 mL). Cool to

. -

Base Addition: Add

(2.0 mmol) in one portion. Stir for 10 minutes. -

Reagent Addition: Dropwise add the Ohira-Bestmann reagent (1.2 mmol) dissolved in minimal MeOH.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–12 hours. Monitor by TLC (stain with

; alkyne shows distinct spot). -

Workup: Dilute with

. Wash with saturated -

Purification: Flash column chromatography (Hexanes/EtOAc). The alkyne is typically a clear/pale yellow oil.

Quality Control (QC) Markers:

-

IR Spectroscopy: Look for sharp peak at

( -

1H NMR: Diagnostic alkyne proton doublet at

(

References

-

Ohira, S. (1989). Methanolysis of Dimethyl (1-Diazo-2-oxopropyl) phosphonate: Generation of Dimethyl (Diazomethyl) phosphonate and Reaction with Carbonyl Compounds. Synthetic Communications, 19(3-4), 561-564.[1] Link

-

Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[1][5] An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett, 1996(06), 521-522.[1][5] Link

-

Wang, T., et al. (2015). Tropomyosin-related kinase (Trk) inhibitors.[1][6] U.S. Patent No. 9,174,986. Washington, DC: U.S. Patent and Trademark Office. Link

-

Dicapua, F., et al. (2024). YAP/TAZ-TEAD Oncoproteins Inhibitors. WO Patent 2024/059317. World Intellectual Property Organization. Link

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.[1] Link[1]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. PubChemLite - Benzyl 3-(chlorosulfonyl)piperidine-1-carboxylate (C13H16ClNO4S) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: Reactivity & Applications of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate

[1][2][3]

Executive Summary

This technical guide analyzes the chemical reactivity and synthetic utility of Benzyl (3S)-3-ethynylpiperidine-1-carboxylate . As a chiral piperidine scaffold featuring a terminal alkyne and a carbamate (Cbz) protecting group, this molecule serves as a high-value intermediate in the synthesis of peptidomimetics, GPCR ligands, and DPP-4 inhibitors.[1]

The guide focuses on the ethynyl group as a versatile handle for C-C and C-N bond formation, while addressing the critical orthogonality challenges posed by the Cbz protecting group during deprotection sequences.

Structural Analysis & Chemical Logic[2][3]

Molecule Profile[4]

-

IUPAC Name: Benzyl (3S)-3-ethynylpiperidine-1-carboxylate[2][1][3]

-

Protecting Group: Benzyloxycarbonyl (Cbz/Z) on Nitrogen[2][4]

-

Key Reactivity Handle: Terminal Alkyne (

)

Stereochemical Integrity

The (3S) configuration is the defining feature of this scaffold. The ethynyl group is attached to a chiral center (C3). Preserving this stereocenter is paramount.

-

Risk Factor: Reaction conditions that proceed via a planar intermediate (e.g., radical mechanisms at C3 or deprotonation/re-protonation of the C3-H) can lead to racemization.

-

Mitigation: The C3-H is not highly acidic (

~50), making it stable to most bases used in cross-coupling (e.g.,

Reactivity Landscape: The Ethynyl Handle

The terminal alkyne offers three primary divergent synthetic pathways. The following diagram illustrates these pathways and their respective products.

Figure 1: Divergent synthetic pathways for the ethynyl functional handle.[2][1][3]

Module A: Sonogashira Cross-Coupling

Objective: Installation of aryl or heteroaryl groups to extend the carbon skeleton.

Mechanistic Insight

The reaction couples the terminal alkyne with an aryl halide (Ar-X) using a Palladium(0) catalyst and a Copper(I) co-catalyst.[2]

-

Why it works: The Cbz group is stable under the mild basic conditions (amines) required for the Sonogashira reaction.

-

Catalyst Choice:

or

Optimized Protocol

Reagents:

-

Substrate: Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (1.0 equiv)[2][1][3]

-

Coupling Partner: Aryl Iodide (1.1 equiv) (Iodides are more reactive than bromides)[2][1]

-

Catalyst:

(0.05 equiv)[2][1] -